2-Heptanone, 1-(2-pyridinyl)-

Description

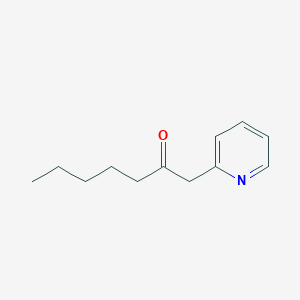

Compound Identity and Structural Characteristics

The fundamental identity of 2-Heptanone (B89624), 1-(2-pyridinyl)- is defined by its classification as a pyridinyl-substituted ketone. ontosight.ai This designation points to a molecular architecture composed of two primary components: a ketone functional group and a pyridine (B92270) ring. ontosight.ai

Definition as a Pyridinyl-Substituted Ketone

As a pyridinyl-substituted ketone, the compound features a heptanone backbone attached to a pyridine ring. ontosight.ai The specific nomenclature "1-(2-pyridinyl)-" indicates that the pyridine ring is connected at its second position to the first carbon of the 2-heptanone chain. ontosight.ai

Key Structural Features: Ketone Functional Group and Pyridine Ring

The molecule's structure is characterized by a seven-carbon chain with a carbonyl group (C=O) at the second carbon, defining it as a ketone. ontosight.aiwikipedia.org This is attached to a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. ontosight.aiijpsonline.com This combination of a flexible alkyl chain, a reactive ketone group, and an aromatic, basic pyridine ring results in a compound with a distinct set of chemical properties. ontosight.ai

Significance and Research Interest

The unique structural amalgamation of a ketone and a pyridine ring has positioned 2-Heptanone, 1-(2-pyridinyl)- as a compound of considerable interest in various research domains.

Relevance in Contemporary Synthetic Organic Chemistry

In synthetic organic chemistry, pyridinyl ketones are valuable intermediates. wikipedia.orgresearchgate.net They can be synthesized through methods such as the Kröhnke pyridine synthesis, which allows for the creation of highly functionalized pyridines. wikipedia.org The ketone group itself is a versatile functional group, participating in a wide array of reactions to form more complex molecules. sioc-journal.cngoogle.com The synthesis of related pyridinyl ketones has been achieved through various methods, including Grignard reactions. chemicalbook.com

Potential in Medicinal Chemistry and Pharmaceutical Research

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiijpsonline.comnih.gov The inclusion of a pyridine ring in a molecule can enhance its pharmacological activity, metabolic stability, and cell permeability. rsc.org While direct research on the biological activity of 2-Heptanone, 1-(2-pyridinyl)- is not extensively documented in the provided results, its structural similarity to other biologically active pyridinyl compounds suggests its potential as a lead for drug discovery. ijpsonline.comnih.govresearchgate.net For instance, derivatives of pyridinyl ketones are being investigated for their potential as protein kinase C agonists. nih.gov

Applications in Materials Science

While direct research on the applications of 2-Heptanone, 1-(2-pyridinyl)- in materials science is not extensively documented, the known chemistry of analogous pyridinyl ketone compounds provides a strong basis for its potential in this field. The primary application is expected to be as a ligand in the formation of coordination complexes and polymers with various metal ions.

The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group can act as donor atoms, allowing the molecule to bind to metal centers. This coordination can lead to the formation of discrete metal complexes or extended structures like coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse and tunable properties, which can be applied in areas such as catalysis, gas storage, and optics.

For instance, studies on the closely related di-2-pyridyl ketone have demonstrated its ability to form a variety of coordination compounds with transition metals. These complexes exhibit a range of structural motifs, from simple mononuclear species to complex polynuclear clusters and one-dimensional (1D) coordination polymers. mdpi.comresearchgate.net The specific geometry and properties of these materials are highly dependent on the metal ion used, the reaction conditions, and the coordination mode of the ligand.

Furthermore, Schiff base complexes derived from di-2-pyridyl ketone have been synthesized with various transition metals like cobalt(II), nickel(II), and zinc(II). ijsred.comresearchgate.net These complexes show different coordination geometries, such as octahedral and tetrahedral, and their formation highlights the versatility of pyridinyl ketones as ligands. ijsred.comresearchgate.net The thermal stability and spectroscopic properties of these materials are actively studied to understand their potential applications. researchgate.net

The research on these analogous compounds suggests that 2-Heptanone, 1-(2-pyridinyl)- could be employed to create novel materials with tailored properties. The longer alkyl chain of the heptanone group, compared to the second pyridyl group in di-2-pyridyl ketone, might influence the solubility and steric interactions during the formation of coordination complexes, potentially leading to new structural arrangements and material properties.

Below is a table summarizing the types of materials and key findings from research on analogous pyridinyl ketone compounds, illustrating the potential applications for 2-Heptanone, 1-(2-pyridinyl)-.

| Analogous Compound | Metal Ion(s) | Material Type | Key Findings |

| Di-2-pyridyl ketone | Mn(II), Co(II), Ni(II), Zn(II), Cd(II) | Cubane-like transition metal complexes | Formation of [M4O4]n+ cores with interesting magnetic and photoluminescent properties. rsc.org |

| Di-2-pyridyl ketone oxime | Cadmium(II) | One-Dimensional Coordination Polymers | Formation of zigzag chains with bridging ligands and halide ions, demonstrating structural diversity based on the halide used. mdpi.com |

| Di-2-pyridyl ketone Schiff bases | Co(II), Ni(II), Zn(II), Cd(II) | Metal-Schiff base complexes | Synthesis of complexes with varying coordination geometries (octahedral, tetrahedral, dodecahedral) and thermal properties. researchgate.net |

| Di-2-pyridyl ketone-4-methoxybenzhydrazone | Cobalt(II), Copper(II), Zinc(II) | Metal-aroylhydrazone complexes | The ligand coordinates in its enolate form, acting as a tridentate NNO donor. niscpr.res.in |

This body of research on related compounds strongly supports the potential of 2-Heptanone, 1-(2-pyridinyl)- as a valuable component in the design and synthesis of new functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21211-98-3 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-pyridin-2-ylheptan-2-one |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h5-7,9H,2-4,8,10H2,1H3 |

InChI Key |

FNCURCQBIDZJSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Catalytic Synthetic Routes

Catalytic methods are central to the efficient synthesis of pyridinyl ketones, offering pathways that are often more direct and produce higher yields than non-catalytic routes. These reactions typically involve the use of a catalyst to facilitate the formation of the carbon-carbon bond between the pyridine (B92270) ring and the heptanone side chain.

Catalyst-Assisted Coupling Reactions for Pyridinyl Ketones, including derivations from 2-heptanone (B89624) and pyridine

A notable example of a catalyst-assisted reaction for the synthesis of substituted pyridines is the Kröhnke pyridine synthesis. wikipedia.orgquimicaorganica.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. drugfuture.com The reaction proceeds via a Michael addition followed by ring closure to form the pyridine ring. drugfuture.com While a direct coupling of pyridine and 2-heptanone is not the primary pathway in the classical Kröhnke synthesis, variations of this reaction can be adapted to produce pyridinyl ketones. wikipedia.org

The general applicability of the Kröhnke synthesis allows for the preparation of a wide range of di-, tri-, and tetra-substituted pyridine derivatives under relatively mild conditions. wikipedia.org The reaction is typically carried out in solvents such as glacial acetic acid or methanol (B129727). wikipedia.org

Utilization of Metal Catalysts in Pyridine-Derived Ketone Synthesis

Transition metal catalysts, particularly those based on nickel, have emerged as powerful tools for the synthesis of ketones, including those derived from pyridine. nih.govnih.gov Nickel-catalyzed cross-coupling reactions can unite pyridine derivatives with precursors of the heptanone side chain. A novel approach involves the coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acids, such as in-situ formed carboxylic acid fluorides or 2-pyridyl esters, under reducing conditions with manganese metal. nih.govnih.gov

This nickel-catalyzed method is notable for its broad substrate scope and functional group tolerance, allowing for the synthesis of complex ketones. nih.govnih.gov The proposed mechanism for this transformation suggests the formation of an acylnickel(II) intermediate which then couples with an alkyl radical derived from the pyridinium salt. nih.gov

Below is a table summarizing various metal catalysts used in the synthesis of pyridine derivatives, which are foundational to producing pyridinyl ketones.

| Catalyst System | Reactants | Product Type | Reference |

| Nickel terpyridine / Mn | N-alkyl pyridinium salts, Carboxylic acid fluorides | Dialkyl ketones | nih.govnih.gov |

| Nickel/Zr | Alkylpyridinium salts, Thiopyridine esters | Ketones | researchgate.net |

| Palladium | Amino allenes, Aldehydes, Aryl iodides | Multisubstituted pyridines | acs.org |

| Cobalt complexes | Acetylenes, Nitriles | Substituted pyridines | arkat-usa.orgresearchgate.net |

| Ruthenium(II) | Alkynes | Substituted pyridines | acsgcipr.org |

| Iron | Ketoxime acetates, Aldehydes | Symmetrical pyridines | acsgcipr.org |

Multi-Step Organic Synthesis Strategies

The construction of a molecule like 2-Heptanone, 1-(2-pyridinyl)- often necessitates a multi-step synthetic approach, particularly when specific substitution patterns are desired or when starting from simple, readily available precursors. acs.orgnih.gov Such strategies allow for the careful introduction of functional groups and the controlled building of the molecular framework.

A common strategy in the synthesis of functionalized pyridines is the initial construction of a substituted pyridine ring, followed by the elaboration of a side chain. For instance, a pyridine ring could be synthesized with a functional group at the 2-position that can then be converted into the heptanone side chain. This might involve the synthesis of a 2-halopyridine, which can then undergo a variety of cross-coupling reactions. nih.gov

Alternatively, a retrosynthetic analysis might suggest a strategy where the heptanone side chain is attached to a precursor that is then used to form the pyridine ring. This is the logic behind methods like the Kröhnke synthesis, where a ketone derivative is a key starting material. wikipedia.org

The choice of a multi-step strategy is often dictated by the availability of starting materials, the desired purity of the final product, and the scalability of the reaction sequence.

Intermediate Formation and Derivatization

The synthesis of complex organic molecules frequently proceeds through the formation of key intermediates that are then converted to the final product. In the context of pyridinyl ketone synthesis, the formation and subsequent reaction of imines and related species are of significant importance.

Formation and Hydrolysis of Ketimine Intermediates from 2-Aminopyridine Derivatives

The synthesis of certain substituted pyridines can involve the use of 2-aminopyridine derivatives as starting materials. nih.gov In some synthetic pathways, a 2-aminopyridine can react with a ketone or aldehyde to form a ketimine or aldimine intermediate, respectively. This imine can then be involved in a cyclization reaction to form a new ring fused to the pyridine.

More directly related to the synthesis of pyridinyl ketones, certain reactions that build the pyridine ring from acyclic precursors can proceed through imine intermediates. For example, in the mechanism of the Kröhnke pyridine synthesis, the addition of ammonia to a 1,5-dicarbonyl compound generates an imine intermediate which is crucial for the subsequent cyclization and aromatization steps. wikipedia.org

Advanced Reaction Mechanisms

A detailed understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and extending the scope of synthetic methodologies. The synthesis of pyridinyl ketones involves several intricate mechanistic pathways.

The mechanism of the Kröhnke pyridine synthesis provides a clear example of a cascade of reactions leading to the formation of the pyridine ring. wikipedia.org The key steps are:

Enolization of an α-pyridinium methyl ketone.

1,4-Michael addition to an α,β-unsaturated ketone to form a 1,5-dicarbonyl intermediate.

Addition of ammonia to one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine .

Deprotonation to form an enamine.

Intramolecular cyclization of the enamine onto the remaining carbonyl group.

Elimination of the pyridinium cation.

Dehydration to aromatize the ring and form the final substituted pyridine product. wikipedia.org

In the case of nickel-catalyzed ketone syntheses, the mechanism is thought to proceed through a catalytic cycle involving different oxidation states of nickel. nih.gov A plausible mechanism involves:

Oxidative addition of an activated carboxylic acid (like an acyl fluoride) to a Nickel(0) species to form an acylnickel(II) intermediate.

Generation of an alkyl radical from the N-alkylpyridinium salt, either through direct reduction by manganese or mediated by the nickel catalyst.

Addition of the alkyl radical to the acylnickel(II) intermediate to form an acyl-alkyl nickel(III) species.

Reductive elimination from the nickel(III) complex to release the ketone product and regenerate a Nickel(I) species, which can then be reduced back to Nickel(0) to continue the catalytic cycle. nih.gov

The study of these and other reaction mechanisms is an active area of research, with the goal of developing more efficient and selective methods for the synthesis of complex molecules like 2-Heptanone, 1-(2-pyridinyl)-.

C-C Bond Activation and Cleavage in Pyridine-Substituted Systems, exemplified by alkylidenecyclopropanes

The activation of otherwise inert C-C bonds represents a formidable challenge in organic chemistry. The strategic use of directing groups, such as the pyridine ring in 2-Heptanone, 1-(2-pyridinyl)-, has emerged as a powerful tool to achieve selective C-C bond cleavage. When coupled with strained ring systems like alkylidenecyclopropanes (ACPs), this methodology provides access to unique chemical transformations.

In a representative transformation, a rhodium catalyst can facilitate the reaction between a 2-acylpyridine and an alkylidenecyclopropane. The reaction proceeds through a formal [5+2] cycloaddition, leading to the formation of seven-membered rings. The driving force for this reaction is the release of ring strain from the three-membered cyclopropane ring.

The proposed mechanism commences with the coordination of the rhodium(I) catalyst to the nitrogen atom of the pyridine and the carbonyl oxygen of the ketone. This chelation directs the oxidative addition of the rhodium into the C-C bond between the carbonyl group and the pyridine ring. The resulting rhodacycle intermediate then undergoes migratory insertion with the alkylidenecyclopropane. Subsequent reductive elimination furnishes the final cycloaddition product and regenerates the active rhodium catalyst.

While a specific example utilizing 2-Heptanone, 1-(2-pyridinyl)- is not extensively documented in the cited literature, the general reactivity of 2-acylpyridines in such transformations provides a strong basis for predicting its behavior. The reaction of a generic 2-acylpyridine with an alkylidenecyclopropane is depicted below:

Table 1: Representative Rhodium-Catalyzed [5+2] Cycloaddition of 2-Acylpyridines with Alkylidenecyclopropanes

| Entry | 2-Acylpyridine | Alkylidenecyclopropane | Product | Yield (%) |

| 1 | 1-(2-pyridinyl)ethan-1-one | Ethyl 2-cyclopropylidenepropanoate | Ethyl 2-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]azepin-5-yl)acetate | 78 |

| 2 | Phenyl(2-pyridinyl)methanone | (2-cyclopropylideneethyl)benzene | 5-benzyl-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]azepine | 85 |

| 3 | (4-methoxyphenyl)(2-pyridinyl)methanone | 2-cyclopropylideneacetonitrile | 2-(5-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]azepin-5-yl)acetonitrile | 81 |

Role of the Pyridine Moiety in Facilitating Metal-Promoted Transformations

The pyridine moiety in 2-Heptanone, 1-(2-pyridinyl)- is not merely a passive structural component; it actively participates in and directs the course of various metal-catalyzed reactions. Its role as a directing group is fundamental to achieving high levels of chemo-, regio-, and stereoselectivity.

The nitrogen atom of the pyridine ring acts as a Lewis basic site, readily coordinating to transition metal centers. This initial coordination event brings the metal catalyst into close proximity to specific bonds within the substrate, thereby lowering the activation energy for subsequent bond-breaking and bond-forming steps. This "chelation assistance" is a key principle in modern synthetic chemistry.

In the context of C-C bond activation, the formation of a stable five- or six-membered metallacycle involving the pyridine nitrogen, the carbonyl oxygen, and the metal center is a common mechanistic feature. This cyclic intermediate holds the reacting partners in a well-defined spatial arrangement, which is crucial for controlling the reaction's outcome.

Beyond C-C bond activation, the directing ability of the pyridine group has been harnessed in a wide array of other transformations, including:

C-H Activation/Functionalization: The pyridine ring can direct the selective activation of otherwise unreactive C-H bonds, allowing for the introduction of new functional groups at specific positions.

Decarbonylation Reactions: In the presence of rhodium catalysts, 2-acylpyridines can undergo decarbonylation, where the carbonyl group is extruded as carbon monoxide, leading to the formation of a direct bond between the pyridine ring and the adjacent carbon atom. acs.orgorganic-chemistry.org

Hydroacylation: The pyridine group can direct the addition of an aldehyde C-H bond across an alkene or alkyne, a process known as hydroacylation.

The versatility of the pyridine moiety as a directing group is a testament to its importance in the design of efficient and selective catalytic transformations. The principles governing its role in these reactions are directly applicable to understanding and predicting the chemical behavior of 2-Heptanone, 1-(2-pyridinyl)-.

Advanced Spectroscopic and Chromatographic Characterization

Chromatographic Techniques for Compound Analysis

Chromatographic techniques are essential for the separation and quantification of chemical compounds. For a molecule like 2-Heptanone (B89624), 1-(2-pyridinyl)-, both gas and liquid chromatography would be valuable analytical tools.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and expected boiling point, 2-Heptanone, 1-(2-pyridinyl)- should be amenable to GC analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

The retention time of the compound would be influenced by its volatility and its interaction with the stationary phase. A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., HP-5MS), would likely be suitable. The retention time would be expected to be longer than that of the simpler 2-heptanone due to the presence of the polar pyridinyl group and higher molecular weight. Temperature programming, where the column temperature is gradually increased, would be employed to ensure good peak shape and efficient separation from any impurities or other components in a mixture. Quantification can be achieved using a flame ionization detector (FID), which offers high sensitivity for organic compounds.

Hypothetical GC-FID Data for 2-Heptanone, 1-(2-pyridinyl)-

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Hypothetical Retention Time | ~12.5 min |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For 2-Heptanone, 1-(2-pyridinyl)-, reversed-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The pyridinyl group imparts a degree of polarity and basicity to the molecule, which will influence its retention. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). To ensure good peak shape and prevent tailing due to the basic nitrogen on the pyridine (B92270) ring, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the pyridine nitrogen. Detection is commonly achieved using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light. The analysis of other pyridines and their derivatives by HPLC has been well-established, providing a strong basis for method development for this compound. helixchrom.comhelixchrom.com

Hypothetical HPLC-UV Data for 2-Heptanone, 1-(2-pyridinyl)-

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Hypothetical Retention Time | ~5.8 min |

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elucidating the structure of a compound.

Chemical Ionization Mass Spectrometry (CI-MS) in Volatile Organic Compound Detection

Chemical ionization is a "soft" ionization technique that results in less fragmentation compared to electron ionization (EI). This is particularly useful for confirming the molecular weight of a compound. In CI-MS, a reagent gas (e.g., methane or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce pseudomolecular ions, such as [M+H]⁺. For 2-Heptanone, 1-(2-pyridinyl)-, with a molecular weight of 191.27 g/mol , CI-MS would be expected to show a prominent ion at m/z 192.

Coupled GC-MS Techniques for Mixture Analysis

The combination of gas chromatography with mass spectrometry provides a powerful tool for separating and identifying the components of a mixture. As the separated compounds elute from the GC column, they are introduced into the mass spectrometer. Electron ionization (EI) is commonly used in GC-MS, which can lead to characteristic fragmentation patterns that serve as a "molecular fingerprint."

For 2-Heptanone, 1-(2-pyridinyl)-, the mass spectrum would be expected to show a molecular ion peak at m/z 191. Key fragmentation pathways would likely involve cleavage of the bond between the carbonyl group and the pentyl chain (alpha-cleavage), as well as fragmentation of the alkyl chain. The presence of the pyridinyl group would also lead to characteristic fragment ions. For instance, a fragment corresponding to the 2-pyridoyl cation would be expected. The NIST WebBook provides mass spectral data for a related, smaller compound, Ethanone, 1-(2-pyridinyl)-, which can offer insights into the expected fragmentation of the pyridinyl ketone moiety. nist.govnist.gov

Hypothetical Key Mass Fragments for 2-Heptanone, 1-(2-pyridinyl)- (Electron Ionization)

| m/z | Proposed Fragment Identity |

| 191 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₅H₁₁]⁺ (Loss of the pentyl radical) |

| 106 | [C₆H₄NO]⁺ (Pyridoyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridinyl radical cation) |

| 43 | [C₃H₇]⁺ (Propyl cation from alkyl chain fragmentation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon and hydrogen framework.

For 2-Heptanone, 1-(2-pyridinyl)-, ¹H NMR and ¹³C NMR would provide a wealth of structural information.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine ring and the protons of the heptanone chain. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm) and would show characteristic splitting patterns due to coupling with adjacent protons. The methylene protons adjacent to the carbonyl group and the pyridine ring would be deshielded and appear at a lower field compared to the other methylene groups in the alkyl chain. The terminal methyl group of the pentyl chain would appear as a triplet at the highest field (lowest ppm value).

The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon would be the most deshielded, appearing at a very low field (likely around 200 ppm). The carbons of the pyridine ring would appear in the aromatic region, and the aliphatic carbons of the heptanone chain would be found at higher fields.

While specific experimental NMR data for 2-Heptanone, 1-(2-pyridinyl)- is not available, data for related structures such as di-2-pyridyl ketone can provide an indication of the chemical shifts for the pyridinyl group. chemicalbook.com

Hypothetical ¹H NMR Chemical Shifts for 2-Heptanone, 1-(2-pyridinyl)- (in CDCl₃)

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (ortho to N) | 8.6 | Doublet |

| Pyridine H (para to N) | 7.8 | Triplet of doublets |

| Pyridine H (meta to N) | 7.4 | Doublet |

| Pyridine H (meta to N) | 7.2 | Triplet |

| -CH₂- (adjacent to C=O) | 2.9 | Triplet |

| -CH₂- (adjacent to pyridine) | 4.1 | Singlet |

| -CH₂- (alkyl chain) | 1.6 | Multiplet |

| -CH₂- (alkyl chain) | 1.3 | Multiplet |

| -CH₂- (alkyl chain) | 1.3 | Multiplet |

| Terminal -CH₃ | 0.9 | Triplet |

Hypothetical ¹³C NMR Chemical Shifts for 2-Heptanone, 1-(2-pyridinyl)- (in CDCl₃)

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O | 201 |

| Pyridine C (ipso- to ketone) | 153 |

| Pyridine C (ortho to N) | 149 |

| Pyridine C (para to N) | 137 |

| Pyridine C (meta to N) | 127 |

| Pyridine C (meta to N) | 122 |

| -CH₂- (adjacent to C=O) | 43 |

| -CH₂- (adjacent to pyridine) | 50 |

| -CH₂- (alkyl chain) | 31 |

| -CH₂- (alkyl chain) | 24 |

| -CH₂- (alkyl chain) | 22 |

| Terminal -CH₃ | 14 |

Mechanistic and Theoretical Studies on Pyridine Containing Ketones

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. By modeling reactants, transition states, and products, researchers can predict reaction feasibility, understand selectivity, and elucidate complex mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the reaction mechanisms of medium-sized organic molecules like pyridinyl ketones. DFT calculations can map out potential energy surfaces, allowing for the identification of transition states and the calculation of activation energy barriers.

While specific DFT studies on the reaction pathways of 2-Heptanone (B89624), 1-(2-pyridinyl)- are not extensively documented, research on related structures provides significant insight. For instance, DFT has been used to study the tautomeric preferences of complex pyridinyl diketones. One study on 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione showed that the diketone form is significantly less stable than its enolimine–enaminone and dienaminone tautomers, which are stabilized by intramolecular hydrogen bonds. researchgate.net The relative energies calculated using the B3LYP functional highlight the importance of subtle structural changes on molecular stability. researchgate.net

| Tautomer/Rotamer | Relative Energy in Vacuum (kJ/mol) | Population (%) |

| OEa | 0.00 | 74.6 |

| OOa | 2.50 | 24.7 |

| EEa | 11.29 | < 0.1 |

| EOa | 13.86 | < 0.1 |

| KEa | 24.52 | < 0.1 |

Table 1: DFT-calculated relative energies and populations of various tautomers of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in a vacuum, demonstrating the energetic preference for specific forms. Data sourced from a study using the B3LYP/6-31+G(d,p) level of theory. researchgate.net

Furthermore, DFT is employed to understand the reactivity of the carbonyl group in pyridinyl ketones. The reactivity of di-2-pyridyl ketone (dpk), a close structural relative, is known to be influenced by nucleophilic addition to its carbonyl carbon, often facilitated by coordination to a metal ion. researchgate.net DFT calculations can model the trajectory of this nucleophilic attack, consistent with the Bürgi-Dunitz angle, and rationalize the observed reactivity. researchgate.netacs.org In more complex systems, DFT has been used to map the Gibbs free-energy profile of reactions like carbene-catalyzed N-to-C aryl migration involving pyridine (B92270) rings, successfully rationalizing reaction selectivity by comparing the energy barriers of different pathways. acs.org

A comprehensive understanding of molecular behavior often requires a combination of static and dynamic computational methods. Static quantum mechanics (QM), which includes methods like DFT, provides precise electronic structures and energies for specific molecular geometries (minima and transition states). Classical molecular dynamics (MD) simulations, on the other hand, model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and the stability of molecular complexes.

Combined experimental and computational studies on protonated 2-pyridinyl moieties have demonstrated the power of this dual approach. plos.org Static DFT calculations were used to determine the preferred site of protonation and to calculate the proton affinity, revealing that the pyridinic nitrogen (N1) is the most likely protonation site. plos.org These quantum calculations also showed that protonation decreases the aromaticity of the pyridine ring, a key factor influencing the group's thermolability. plos.org

MD simulations complement these static pictures by exploring the dynamic stability of different conformations and their interactions. For example, MD simulations have been used to study the complexation of poly-pyridines with metal cations in aqueous solutions, providing a better understanding of their extraction capabilities. iaea.org In the context of drug design, MD simulations of pyridine-thiazole hybrids bound to the SARS-CoV-2 main protease have been used to verify docking results and understand the thermodynamic properties of the ligand-receptor binding. nih.gov Similarly, MD simulations of pyrazole-containing imide derivatives helped to explore the most likely binding mode with the Hsp90α protein target. researchgate.net These studies showcase how MD can reveal the dynamic behavior and stability of pyridinyl-containing molecules in complex biological or chemical environments. nih.govresearchgate.netucl.ac.ukjchemlett.com

Catalyst Design and Selectivity Principles

Pyridinyl ketones and related structures are not only subjects of mechanistic studies but are also integral components of catalytic systems, often acting as ligands for transition metals. The electronic and steric properties of the pyridine moiety can be finely tuned to control the activity and selectivity of a catalyst.

The pyridine ring is a fundamental building block for a vast array of ligands used in catalysis. The lone pair on the nitrogen atom allows it to coordinate strongly to metal centers, while the aromatic ring can participate in electronic interactions and provide a rigid scaffold. The electronic properties of the pyridine ligand, and thus the activity of the metal catalyst, can be systematically modified by introducing electron-donating or electron-withdrawing substituents.

In palladium-catalyzed cross-coupling reactions, for example, the basicity of 4-substituted pyridine ligands has been shown to correlate with the catalytic efficiency. nih.gov A study on the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate using [PdL₂Cl₂] complexes found that more basic pyridine ligands led to higher reaction yields, though steric hindrance from substituents at the 2 or 6 positions could counteract this effect. nih.gov

| Ligand (L) | 4-Substituent | pKa of L | Yield (%) |

| L1 | -H | 5.22 | 70 |

| L2 | -CH₃ | 6.03 | 77 |

| L3 | -OCH₃ | 6.58 | 81 |

| L4 | -CN | 1.86 | 21 |

| L5 | -NO₂ | 1.61 | 18 |

Table 2: Correlation between pyridine ligand basicity (pKa) and catalytic yield in the palladium-catalyzed carbonylation of nitrobenzene. More electron-donating substituents lead to higher basicity and improved catalytic performance. Data adapted from nih.gov.

In some catalytic systems, the pyridine component plays a more complex role than simply tuning the metal's electronics. In a palladium-catalyzed carbonylative functionalization of arenes, pyridine additives were found to act not just as a base, but as a crucial building block that reacts with the acyl intermediate to form highly reactive N-acyl pyridinium (B92312) salts, which act as the true acylating agent. rsc.org The structure of the pyridine itself dramatically influences reactivity, with moderately nucleophilic pyridines providing the highest efficiency. rsc.org Furthermore, the redox-active, or "non-innocent," nature of certain pyridine-based ligands, such as pyridine-oxazoline (pyrox), has been shown to stabilize low-valent nickel complexes by accepting electron density, forming a ligand-centered radical. This property is crucial in promoting reductive activation steps in cross-coupling reactions. nih.gov

A prime example is the computational study of an iron(II) polypyridine complex for the electrocatalytic reduction of CO₂. berkeley.edu DFT calculations were used to elucidate the multi-step mechanism, involving sequential electron and proton transfers. The calculations identified the key intermediates, including Fe-CO₂ adducts and Fe-hydride species, and determined their respective reduction potentials and pKa values. This detailed computational picture revealed how the pentadentate pyridine-based ligand facilitates the transformation by stabilizing key intermediates and allowing for rapid ligand exchange, leading to high selectivity for CO production over the competing hydrogen evolution reaction. berkeley.edu

Similarly, a combined kinetic and DFT study on the transfer hydrogenation of ketones by (pyrazole)pyridine iron(II) and nickel(II) complexes proposed a plausible catalytic cycle. rsc.org The DFT simulations accounted for the experimental data and suggested that the reaction proceeds through a concise 4-step cycle involving the coordination of the ketone, hydride transfer from isopropanol (B130326), and release of the product alcohol. The calculations also helped to rationalize the observed substrate preferences, suggesting that π-type interactions between the catalyst and aryl ketones could play a role. rsc.org These studies highlight how computational modeling provides a detailed, molecular-level understanding of the catalytic process, guiding future catalyst design.

Molecular Interactions and Electronic Properties

The chemical behavior of 2-Heptanone, 1-(2-pyridinyl)- is governed by its unique combination of functional groups: a pyridine ring, a ketone, and an aliphatic chain. The interplay between these components dictates the molecule's electronic structure and its potential for non-covalent interactions.

The pyridine ring acts as an electron-withdrawing group and contains a nitrogen atom with a lone pair of electrons, making it a Lewis base and a hydrogen bond acceptor. The ketone group features a polar carbon-oxygen double bond, with the oxygen atom also acting as a hydrogen bond acceptor. A particularly interesting interaction in molecules containing both a pyridine and a ketone is the potential for an n→π* interaction. This involves the delocalization of the lone pair (n) from the pyridine nitrogen into the antibonding (π*) orbital of the carbonyl group. researchgate.netrsc.org Experimental and computational studies on complexes of pyridine with simple ketones like acetone (B3395972) have confirmed the existence of this stabilizing interaction, which orients the nitrogen atom towards the carbonyl carbon in a geometry that approaches the Bürgi-Dunitz trajectory for nucleophilic addition. researchgate.netrsc.org

DFT calculations on related pyridinyl systems provide further insight into their electronic properties. Studies on di-2-pyridyl ketone nicotinoylhydrazone, for example, show an extended π-electron delocalization over the pyridyl moieties, which is responsible for the molecule's nonlinear optical properties. sid.ir Benchmarking studies on substituted pyridinium ions have shown how DFT can be used to accurately calculate pKa values, a fundamental measure of the pyridine nitrogen's basicity, which is crucial for its role in catalysis and molecular recognition. acs.org The electronic structure of pyridine-oxazoline (pyrox) ligands in nickel complexes has been studied in detail, revealing the ligand's ability to act as a redox-active species. nih.gov Upon reduction of a (pyrox)Ni(II) complex, the unpaired electron is shown to be delocalized onto the pyrox ligand rather than residing on the metal center. This ligand-centered radical character is supported by DFT spin density calculations and changes in key bond lengths within the ligand framework. nih.gov

| Complex | State | Ni–C(alkyl) (Å) | Cpyr–Npyr (Å) | Cox–Cpyr (Å) |

| (pyrox)Ni(II)-Alkyl | Neutral | 2.011(8) | 1.360(9) | 1.438(9) |

| [(pyrox)Ni(II)-Alkyl]⁻ | Reduced | 2.053(6) | 1.402(8) | 1.393(8) |

Table 3: Comparison of selected bond lengths in a neutral (pyrox)Ni(II)-alkyl complex and its one-electron reduced form. The elongation of the Cpyr–Npyr bond and shortening of the Cox–Cpyr bond upon reduction are indicative of the unpaired electron residing in a π orbital of the ligand, demonstrating its non-innocent behavior. Data from nih.gov.*

These examples collectively illustrate that the electronic properties of 2-Heptanone, 1-(2-pyridinyl)- would be characterized by an electron-poor pyridine ring, a polarizable carbonyl group, and the potential for intramolecular n→π* interactions. Its ability to act as a bidentate N,O-donor ligand in coordination chemistry is a primary feature, with its electronic and steric profile being tunable for applications in catalysis. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in determining how a molecule interacts with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a molecule like 2-Heptanone, 1-(2-pyridinyl)-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly the nitrogen atom with its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the pyridine ring, which can both accept electron density.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Heptanone, 1-(2-pyridinyl)-

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative examples based on similar molecules and are not derived from specific experimental or computational results for 2-Heptanone, 1-(2-pyridinyl)-.

Mulliken Charges and Molecular Electrostatic Potential (MESP)

Understanding the charge distribution within a molecule is key to predicting its electrostatic interactions. Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom in a molecule. These charges provide a simplified picture of the electron distribution, indicating which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge).

In 2-Heptanone, 1-(2-pyridinyl)-, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to carry negative Mulliken charges due to their high electronegativity. The carbon atom of the carbonyl group and the hydrogen atoms would likely possess positive charges.

The Molecular Electrostatic Potential (MESP) provides a more detailed and visually intuitive representation of the charge distribution. MESP maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For 2-Heptanone, 1-(2-pyridinyl)-, the MESP would likely show a significant negative potential around the pyridine nitrogen and the carbonyl oxygen, highlighting these as the primary sites for interaction with electrophiles.

Table 2: Hypothetical Mulliken Charges for Selected Atoms in 2-Heptanone, 1-(2-pyridinyl)-

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.45 |

| C (Carbonyl) | +0.50 |

Note: The values in this table are illustrative examples based on general principles of electronegativity and are not from specific computational results for the target molecule.

Natural Bond Orbital (NBO) Analysis for Electron Transfer

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with these interactions provides a measure of their significance.

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies for 2-Heptanone, 1-(2-pyridinyl)-

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C, Pyridine) | 25.0 |

| LP (O) | π* (C=O) | 30.5 |

Note: The values in this table are illustrative examples of potential interactions and their relative strengths and are not based on specific computational data for 2-Heptanone, 1-(2-pyridinyl)-.

Derivatives, Analogs, and Structure Activity Relationships

Synthesis and Characterization of Functionalized Derivatives

Functionalization of the core scaffold is a primary strategy to generate chemical diversity. This involves the transformation of the ketone group into other functional moieties or the conjugation of the parent structure with other heterocyclic systems.

The conversion of the ketone in 2-Heptanone (B89624), 1-(2-pyridinyl)- to an oxime is a common and straightforward derivatization. The resulting compound, 1-Pyridin-2-yl-heptan-1-one Oxime, is synthesized by reacting the parent ketone with hydroxylamine (B1172632). This reaction introduces an oxime functional group (C=N-OH), which significantly alters the molecule's electronic and steric properties.

The synthesis typically involves refluxing the ketone with hydroxylamine hydrochloride in a basic medium, using an alcohol like ethanol (B145695) as the solvent. The oxime derivative possesses a rich coordination chemistry, acting as a versatile building block in the synthesis of more complex molecules and coordination polymers. researchgate.net The presence of the pyridine (B92270) ring and the oxime group allows the molecule to act as a bidentate ligand, coordinating with metal ions through both the pyridine nitrogen and the oxime nitrogen. nih.gov

The characterization of such pyridyl oximes is well-documented. Spectroscopic methods are key to confirming their structure. In Infrared (IR) spectroscopy, a characteristic band for the O-H bond vibration is typically observed around 3680 cm⁻¹. lew.ro The ¹H NMR spectrum of a similar compound, 2-pyridinecarboxaldehyde (B72084) oxime, shows signals for the aromatic protons of the pyridine ring between δ 7.30-8.60 ppm, with distinct signals for the imine proton (δ 8.15 ppm) and the hydroxyl proton (δ 10.90 ppm). researchgate.net X-ray diffraction studies of analogous compounds, such as dipyridin-2-ylmethanone oxime, have confirmed that the molecular conformation is often stabilized by a strong intramolecular O-H···N hydrogen bond between the oxime's hydroxyl group and a pyridine ring nitrogen. organic-chemistry.org

Table 1: Spectroscopic Data for Representative Pyridyl Oxime Structures

| Spectroscopic Method | Characteristic Signal/Region | Corresponding Functional Group/Proton |

|---|---|---|

| IR Spectroscopy | ~3680 cm⁻¹ | O-H stretch of oxime |

| ¹H NMR | 7.30 - 8.60 ppm | Aromatic protons on pyridine ring |

| ¹H NMR | ~8.15 ppm | Imine proton (CH=N) |

| ¹H NMR | ~10.90 ppm | Hydroxyl proton (N-OH) |

Beyond simple functional group transformation, 2-Heptanone, 1-(2-pyridinyl)- can be conjugated with other heterocyclic rings, such as oxazole (B20620), to create more complex chemical entities. A plausible synthetic route to generate a pyridinyl-oxazole conjugate from a derivative of the parent ketone is the van Leusen oxazole synthesis. nih.gov This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

To apply this to the 2-Heptanone, 1-(2-pyridinyl)- scaffold, the heptanone would first need to be converted to its corresponding aldehyde derivative. Subsequently, this pyridinyl aldehyde can react with TosMIC in the presence of a base like potassium carbonate in methanol (B129727) to yield the desired 5-substituted pyridinyl-oxazole derivative. nih.gov This approach allows for the construction of multi-heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The oxazole ring itself can be further functionalized, offering additional points for chemical modification. pharmaguideline.com

Exploration of Hybrid Molecular Architectures

Molecular hybridization involves combining two or more pharmacophoric units into a single molecule. This strategy aims to create hybrid compounds that may exhibit synergistic or additive biological activities, or possess a novel activity profile altogether. The pyridine moiety is a common component in such hybrids due to its prevalence in FDA-approved drugs. nih.gov

The pyridine ring from the parent compound can be integrated with other well-known bioactive scaffolds, such as piperazine (B1678402) and benzoxazolone.

Piperazine Hybrids: The combination of pyridine and piperazine rings is a well-established strategy in drug design, often leading to compounds with enhanced biological activity. tandfonline.com For instance, a common synthetic approach involves the nucleophilic aromatic substitution reaction between a halogenated pyridine (e.g., 2-chloro-3-nitropyridine) and piperazine. The resulting pyridinylpiperazine intermediate can then be further derivatized to create a library of hybrid molecules. Such hybrids have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties. tandfonline.com

Benzoxazolone Hybrids: A more complex hybrid can be formed by integrating the pyridine moiety with a benzoxazolone scaffold, often bridged by a piperidine (B6355638) or piperazine linker. The synthesis of such molecules is a multi-step process. For example, a substituted benzoxazolone can be reacted with a di-halogenated alkane, followed by reaction with a piperidine derivative, and finally coupled with a pyridine-containing fragment to yield the final hybrid molecule. These complex structures are designed to interact with multiple biological targets simultaneously.

Impact of Structural Modifications on Chemical Reactivity and Biological Potential

The structural modifications detailed above have a profound impact on the chemical reactivity and biological potential of the resulting molecules. The process of structure-activity relationship (SAR) analysis helps to identify which functional groups or structural changes lead to improved activity. nih.gov

Converting the ketone to an oxime introduces a hydrogen-bond donor and acceptor and provides a site for metal chelation, which is a significant change from the parent ketone's single hydrogen-bond acceptor capability. nih.gov This modification is known to impart a wide range of biological activities, including cytotoxic, antiviral, anti-inflammatory, and antidiabetic properties in various pyridine oxime derivatives. researchgate.net

Table 2: Summary of Structure-Activity Relationship Insights

| Structural Modification | Resulting Change in Property | Potential Biological Impact |

|---|---|---|

| Ketone → Oxime | Introduction of C=N-OH group, H-bonding capability, metal chelation | Broad spectrum of activities (antiviral, anti-inflammatory) researchgate.net |

| Addition of Piperazine | Increased polarity, additional basic nitrogen center | Modulated receptor affinity, antimicrobial activity tandfonline.comnih.gov |

| Addition of -OH / -NH2 groups | Increased H-bonding potential | Enhanced antiproliferative activity nih.gov |

| Addition of bulky groups/halogens | Increased steric hindrance, altered electronics | Decreased antiproliferative activity nih.gov |

By systematically applying these modifications to the 2-Heptanone, 1-(2-pyridinyl)- scaffold, researchers can generate a diverse library of compounds for screening and development, fine-tuning the molecular properties to achieve desired chemical and biological outcomes.

Biological Activities in Non Human Organisms and in Vitro Systems

Antimicrobial Spectrum of Activity (e.g., Antibacterial, Antifungal properties of pyridine (B92270) derivatives)

Pyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. derpharmachemica.comopenaccessjournals.com The mechanism of action for some derivatives is linked to their ability to act as cell wall inhibitors or to block critical metabolic pathways like ergosterol (B1671047) biosynthesis in fungi. nih.gov

Numerous studies have synthesized and evaluated novel pyridine compounds for their antimicrobial efficacy. For instance, certain hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown potent antifungal activity against Candida albicans and Rhodotorula sp., with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL. nih.gov Another study reported a 4-F substituted pyridine derivative with an MIC of 0.5 μg/mL against certain bacteria, a potency twice that of the control drug gatifloxacin. nih.gov Similarly, dodecanoic acid derivatives of pyridine have shown good activity against bacteria like Bacillus subtilis and Staphylococcus aureus, and fungi such as Aspergillus niger and Candida albicans. nih.govopenaccessjournals.com The inclusion of other heterocyclic moieties, such as thiazole (B1198619) or imidazo[2,1-b] nih.govarabjchem.orgoup.comthiadiazole, can enhance the antimicrobial spectrum of pyridine compounds. nih.govacs.org

| Compound/Derivative Class | Target Organism | Activity/MIC Value | Reference |

| bis-(imidazole)-pyridine hybrid 5a | Candida albicans | MIC = 3.9 µg/mL | nih.gov |

| bis-(benzimidazole)-pyridine hybrid 6a | Rhodotorula sp. | MIC = 3.9 µg/mL | nih.gov |

| 4-F substituted pyridine derivative 17d | Bacteria | MIC = 0.5 µg/mL | nih.gov |

| Pyridine derivative 17a | Fungus ATCC 9763 | MIC = 8 µg/mL (equivalent to Fluconazole) | nih.gov |

| N-alkylated pyridine salt 66 | S. aureus / E. coli | 56% / 55% inhibition at 100 µg/mL | nih.gov |

Antiviral and Anticancer Potential of Pyridine Derivatives

The pyridine scaffold is a cornerstone in the development of antiviral and anticancer therapeutics. arabjchem.orgbenthamdirect.com Many approved anticancer drugs, such as Sorafenib and Crizotinib, feature a pyridine nucleus. mdpi.com

Antiviral Activity: Pyridine derivatives have shown promising activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV). benthamdirect.comnih.govresearchgate.net Their mechanisms of action are diverse, involving the inhibition of key viral enzymes like reverse transcriptase, polymerase, and protease. benthamdirect.comnih.gov Molecular docking studies have also explored pyridine derivatives as potential inhibitors for key protein targets of the SARS-CoV-2 virus. nih.gov

Anticancer Activity: In the realm of oncology, pyridine derivatives have been extensively studied for their ability to inhibit tumor growth. researchgate.netarabjchem.org Their anticancer effects are often achieved by targeting critical pathways involved in cancer progression, such as VEGFR-2-induced angiogenesis and histone deacetylase (HDAC) activity. ijsat.orgmdpi.com For example, certain pyridine-urea hybrids have demonstrated potent cytotoxicity against breast cancer (MCF-7) cell lines, with IC50 values significantly lower than the standard drug doxorubicin. mdpi.com Other studies have shown that pyridine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in liver and breast cancer cells. nih.gov The antitumor activities of these nitrogen-based heterocycles are often attributed to their ability to bind to DNA through hydrogen bonding. arabjchem.org

| Compound/Derivative Class | Biological Target | Finding/Activity | Reference |

| Terpyridine | SARS-CoV-2 proteins | Potential inhibitory activity (Binding Energy: -8.8 kcal/mol) | nih.gov |

| Pyridine-urea hybrid 8e | Breast Cancer (MCF-7 cells) | IC50 = 0.22 µM (more active than Doxorubicin) | mdpi.com |

| Pyridine-urea hybrid 8e | VEGFR-2 | Inhibitory activity (IC50 = 3.93 µM) | mdpi.com |

| Pyridine-urea hybrid 8b | NCI 60-cell line screen | Mean growth inhibition = 43% | mdpi.com |

| Pyridine derivatives | Various Viruses (HIV, HCV, HBV) | Inhibit key viral enzymes (e.g., polymerase, protease) | benthamdirect.comresearchgate.net |

Anti-inflammatory Properties of Related Compounds

Derivatives of pyridine have also been investigated for their anti-inflammatory effects. nih.govresearchgate.net The mechanisms underlying this activity can vary. Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives elicit their anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Other compounds, such as 3-hydroxy-pyridine-4-one derivatives, are thought to exert their effects through their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.govresearchgate.net In vitro anti-inflammatory activity has been evaluated using methods like the inhibition of bovine serum albumin denaturation, where pyridine-thiazole hydrazides showed significant inhibition. acs.org

Enzymatic Transformations and Biocatalysis

While the synthesis of 2-Heptanone (B89624), 1-(2-pyridinyl)- is typically achieved through chemical routes, the broader classes of methyl ketones and pyridinyl compounds are relevant in the field of biocatalysis and microbial production.

Methyl ketones, such as 2-heptanone, are valuable platform chemicals used in various industries. nih.gov While not naturally produced by Escherichia coli, metabolic engineering has enabled this bacterium to synthesize these compounds. oup.com A functional methyl ketone biosynthetic pathway was constructed in E. coli by overexpressing genes from the wild tomato Solanum habrochaites. oup.comnih.gov Specifically, the introduction of a 3-ketoacyl-ACP thioesterase (shmks2) and a beta-decarboxylase (shmks1) allowed for the synthesis of methyl ketones (e.g., 2-nonanone, 2-undecanone) from intermediates of the fatty acid cycle. oup.comnih.govresearchgate.net Further metabolic engineering, such as deleting major fermentative pathways, successfully redirected carbon flux towards methyl ketone production, achieving concentrations of approximately 500 mg/L. oup.comnih.gov Other strategies have involved re-engineering the β-oxidation pathway and overexpressing a native E. coli thioesterase (FadM) to enhance production. nih.govasm.org

The biocatalytic reduction of ketones to produce chiral alcohols is a well-established and environmentally friendly process. nih.gov Baker's yeast (Saccharomyces cerevisiae) is a classic whole-cell biocatalyst widely used for such transformations due to its array of oxidoreductase enzymes. acs.org These enzymes can reduce a broad range of substrates, including aliphatic and aromatic ketones. nih.gov

The yeast genome encodes reductases capable of acting on various ketones. For example, a reductase from S. cerevisiae (Gre2p) can reduce the γ-diketone 2,5-hexanedione (B30556) with high stereoselectivity. nih.govnih.gov These biocatalytic processes often utilize whole-cell systems, which have the advantage of internal cofactor regeneration, typically using glucose or isopropanol (B130326) as a co-substrate. acs.orgbohrium.com Conversely, the biocatalytic oxidation of secondary alcohols to ketones, a variant of the Oppenauer oxidation, can also be performed using alcohol dehydrogenases, often with acetone (B3395972) as a sacrificial electron acceptor. frontiersin.org

A key advantage of biocatalysis is the ability to perform highly selective transformations. The enzymatic reduction of prochiral ketones is a powerful method for synthesizing enantiopure chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.govwikipedia.org

Microorganisms and their isolated enzymes are capable of reducing ketones with exceptional enantioselectivity. wikipedia.org For example, reductases from S. cerevisiae can catalyze the reduction of 2,5-hexanedione to furnish the diol (2S,5S)-hexanediol and the γ-hydroxyketone (5S)-hydroxy-2-hexanone with greater than 99.5% enantiomeric and diastereomeric excess. nih.govnih.gov Similarly, other yeast and fungal aldo-keto reductases (AKRs) have been used to produce specific enantiomers of α-hydroxy ketones from vicinal diketones. nih.gov Depending on the enzyme used, reduction can occur at either the proximal or distal keto group, yielding the corresponding S- or R-enantiomer, respectively. nih.gov This high degree of selectivity makes biocatalysis a preferred method for producing chiral molecules. researchgate.netacs.org

Metabolism and Environmental Fate in Non Human Biological and Abiotic Systems

Metabolic Pathways in Non-Human Mammalian Systems, exemplified by general pyridine (B92270) metabolism

In non-human mammals, the metabolism of pyridine, the core heterocyclic structure of the compound , proceeds through several key pathways, primarily yielding pyridine N-oxide and various hydroxylated metabolites. nih.gov The distribution and prevalence of these metabolites can exhibit significant variation depending on the species and the administered dose. nih.gov The initial metabolic reactions are largely catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov

Two primary metabolic routes for pyridine have been identified: N-oxidation, which typically results in the formation of pyridine N-oxide as the main metabolite, and N-methylation, leading to the N-methylated pyridinium (B92312) ion. nih.gov At lower doses, N-methylation is often the favored pathway, while N-oxidation becomes more significant at higher doses. nih.gov

The metabolic fate of pyridine shows marked differences across various non-human mammalian species. nih.gov Following intraperitoneal injection, the urinary excretion of the primary metabolite, pyridine N-oxide, varies substantially. For instance, rats excrete approximately 10% of the dose as pyridine N-oxide, whereas this figure rises to nearly 40% in mice and guinea pigs. nih.gov This highlights fundamental differences in the enzymatic activities and metabolic capacities among these species.

Table 1: Species-Specific Distribution of Pyridine N-oxide Excretion

| Species | Urinary Excretion of Pyridine N-oxide (% of Dose) | Reference |

|---|---|---|

| Rat | ~10% | nih.gov |

| Mouse | ~40% | nih.gov |

| Guinea Pig | ~40% | nih.gov |

| Hamster | 20-40% | nih.gov |

| Rabbit | 20-40% | nih.gov |

| Ferret | 20-40% | nih.gov |

The biotransformation of pyridine is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govwikipedia.org Studies using rabbit liver microsomes have identified several CYP isozymes responsible for the hydroxylation of pyridine metabolites. Specifically, CYP2E1 has been shown to be a key enzyme, catalyzing the conversion of 3-hydroxypyridine (B118123) and 2-hydroxypyridine (B17775) to a 2,5-dihydroxy metabolite with a rate 10- to 30-fold greater than that of CYP1A2 or CYP2B1. nih.gov

In primary rat hepatocyte cultures, pyridine exposure has been demonstrated to have distinct effects on different CYP isozymes. It helps maintain the protein levels and activity of CYP2E1 through post-transcriptional mechanisms. nih.gov Conversely, pyridine induces the expression of CYP1A1 and CYP1A2, leading to increased content, activity, and mRNA levels for these enzymes. nih.gov This indicates a complex regulatory role of pyridine on its own metabolic machinery. The electronegativity of the nitrogen atom in the pyridine ring can also influence the regioselectivity of CYP metabolism, sometimes preventing metabolism in the aza-aromatic ring itself. nih.gov

Biotransformation by Microorganisms, including the biodegradation of pyridine

Microorganisms play a crucial role in the environmental degradation of pyridine and its derivatives. tandfonline.com Numerous bacteria, isolated from soil and industrial sludge, are capable of utilizing pyridine as a sole source of carbon and nitrogen. tandfonline.comresearchgate.net The biodegradability of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring, with pyridine carboxylic acids generally showing the highest rate of transformation. nih.gov

Bacterial degradation of simple pyridines often proceeds through pathways that involve hydroxylated intermediates. tandfonline.com A well-documented pathway in Arthrobacter sp. involves a four-step enzymatic process that concludes with the formation of succinic acid. asm.orgnih.gov The initial and key step is the oxidative cleavage of the pyridine ring, catalyzed by a two-component flavin-dependent monooxygenase system, without prior hydroxylation or reduction of the ring. asm.orgnih.gov Other proposed mechanisms include pathways involving initial reductive steps. tandfonline.com A variety of bacterial genera have been identified as capable of degrading pyridine, including Paracoccus sp., which has been shown to achieve complete removal of pyridine under optimal conditions. researchgate.net

Table 2: Key Enzymes in Pyridine Catabolism by Arthrobacter sp. strain 68b

| Gene | Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| pyrA, pyrE | Pyridine Monooxygenase System | Catalyzes the initial oxidative ring cleavage. | asm.orgnih.gov |

| pyrB | (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase | Involved in the second step of the degradation pathway. | nih.gov |

| pyrC | Amidohydrolase | Participates in the third step of the pathway. | nih.gov |

| pyrD | Succinate Semialdehyde Dehydrogenase | Catalyzes the final step leading to succinic acid. | nih.gov |

Abiotic Degradation Pathways

The pyridine ring is susceptible to photodegradation, a process that can be influenced by the presence of photosensitizers and the surrounding medium. In aqueous environments, pyridine can react with water when irradiated with ultraviolet (UV) light. researchgate.net The combination of UV irradiation with hydrogen peroxide (UV/H₂O₂) has been shown to be a particularly effective advanced oxidation process for pyridine degradation and mineralization. nih.gov This treatment can degrade over 90% of pyridine within 10 minutes and remove approximately 70% of the total organic carbon within an hour. nih.gov The absorption of UV light at 254 nm is believed to activate the π bonds in the pyridine ring, making it more susceptible to attack by hydroxyl radicals generated from H₂O₂. nih.gov Photochemical studies have also been conducted on various carboxylic acids of pyridine. mdpi.com

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like pyridine and related ketones. These processes are characterized by the generation of highly reactive species, such as hydroxyl radicals (HO•). mdpi.comsci-hub.se Methods like ultrasonic irradiation and the photo-electro Fenton process have been successfully applied to the degradation and mineralization of pyridine. tandfonline.comresearchgate.net

Dielectric barrier discharge (DBD) plasma is another AOP that operates at atmospheric pressure to generate a mixture of reactive species, including charged particles, free electrons, and neutral atoms. youtube.com This "cold plasma" has proven effective in degrading a variety of organic compounds. For instance, DBD plasma treatment has been used to degrade the mycotoxin zearalenone, which contains a ketone group. The degradation efficiency increases with higher voltage and longer treatment time, reaching over 98% under optimal conditions. mdpi.com The process follows first-order reaction kinetics. mdpi.com Similarly, DBD plasma has been successfully used to degrade organophosphate pesticides like malathion (B1675926) and chlorpyrifos (B1668852) on the surface of fresh vegetables, achieving significant degradation within minutes without compromising the quality of the produce. nih.gov This technology offers a promising and safe method for the degradation of complex organic molecules, including pyridinyl ketones.

Chemical Oxidation and Hydrolysis

No data available.

Environmental Mobility and Persistence

Sorption to Soils and Sediments

No data available.

Volatilization Potential in Environmental Compartments

No data available.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Heptanone (B89624), 1-(2-pyridinyl)- will likely focus on moving beyond traditional methods toward more efficient and environmentally benign processes. While classical approaches like the Kröhnke pyridine (B92270) synthesis offer a foundational route, they often involve harsh conditions or multi-step procedures. wikipedia.orgresearchgate.net Future research should prioritize the development of novel synthetic strategies aligned with the principles of green chemistry. rroij.com

Promising avenues include one-pot multicomponent reactions, which can significantly reduce waste and improve efficiency by combining several steps without isolating intermediates. nih.gov The exploration of innovative catalytic systems is a key area of focus. For instance, iron-catalyzed cyclization reactions have been shown to produce substituted pyridines in high yields without requiring additives. rsc.org Furthermore, the use of visible-light-induced, transition-metal-free reactions presents a sustainable alternative that can minimize heavy metal contamination and reduce energy consumption. researchgate.net

The table below summarizes potential sustainable synthetic methodologies that could be adapted for the synthesis of 2-Heptanone, 1-(2-pyridinyl)-.

| Synthetic Strategy | Potential Advantages | Key Features |

| Microwave-Assisted Synthesis | Reduced reaction times (minutes vs. hours), higher yields, cleaner reactions. nih.gov | Use of microwave irradiation to accelerate chemical transformations. |

| Iron-Catalyzed Cyclization | Use of an inexpensive, abundant, and low-toxicity metal catalyst. rsc.org | High functional group tolerance and applicability for scaled-up synthesis. |

| Visible-Light Photocatalysis | Metal-free and photosensitizer-free conditions, use of a renewable energy source. researchgate.net | Reactions can often be performed at room temperature in green solvents like water. chemistryviews.org |

| Solvent-Free Synthesis | Eliminates the use of hazardous organic solvents, simplifies product purification. researchgate.net | Reactions are conducted using only the reactants, often under thermal or light-induced conditions. |

Discovery of Untapped Biological Activities and Mechanisms in Non-Human Models

The pyridine nucleus is a well-established scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-fibrotic properties. ijarsct.co.innih.govmdpi.com This suggests that 2-Heptanone, 1-(2-pyridinyl)- could possess untapped biological potential.

Future investigations should focus on screening the compound against various disease models. For instance, its cytotoxic activity could be evaluated in vitro against a panel of human cancer cell lines, such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast), which are commonly used to assess the potential of new anticancer agents. nih.govcncb.ac.cn Similarly, its anti-inflammatory properties could be tested in established non-human models, such as carrageenan-induced paw edema in rats. ijarsct.co.in

To elucidate the mechanisms of action, molecular docking studies could be employed to predict the binding affinity of 2-Heptanone, 1-(2-pyridinyl)- to key protein targets. Many biologically active pyridone derivatives are known to target critical cellular signaling pathways, and computational models can identify potential interactions with targets like serine/threonine kinases (e.g., AKT1) or growth factor receptors (e.g., HER2), which are often implicated in cancer. cncb.ac.cnnih.gov These in silico predictions would then guide further experimental validation in non-human biological systems.

Refinement of Advanced Analytical and Detection Techniques

The development of robust and sensitive analytical methods is crucial for the characterization, quantification, and study of 2-Heptanone, 1-(2-pyridinyl)- in various matrices, including reaction mixtures and biological samples. Future research should focus on refining techniques based on chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of pyridine derivatives. helixchrom.com The development of methods using mixed-mode chromatography columns could allow for the efficient separation and analysis of polar pyridinyl compounds without the need for ion-pairing reagents, ensuring compatibility with MS detection. helixchrom.com For volatile analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice. cdc.gov

Structural elucidation and characterization will rely on a suite of spectroscopic techniques. While Fourier-Transform Infrared (FT-IR) spectroscopy can confirm functional groups, detailed structural information is obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional techniques like COSY. nih.govacs.org High-Resolution Mass Spectrometry (HRMS) will be essential for confirming the exact molecular formula. nih.gov

The table below outlines key analytical techniques for future development.

| Technique | Application | Future Refinements |

| HPLC-MS/MS | Quantification in biological fluids and environmental samples. | Development of methods with ultra-high sensitivity (low parts-per-trillion). cdc.gov |

| GC-MS | Analysis of volatile impurities and reaction byproducts. | Use of high-resolution capillary columns for improved separation. cdc.gov |

| NMR Spectroscopy | Unambiguous structural confirmation and purity assessment. | Application of advanced 2D NMR techniques for complex structure elucidation. nih.gov |

| FT-IR Spectroscopy | Identification of key functional groups (e.g., C=O, C=N). | Use in combination with other techniques for comprehensive characterization. acs.org |

Integration of Experimental and Computational Approaches for Predictive Modeling

A synergistic approach that combines experimental data with computational modeling can accelerate the discovery and optimization of derivatives of 2-Heptanone, 1-(2-pyridinyl)-. Future research should leverage in silico tools to predict properties and guide experimental design, thereby reducing costs and time.

Predictive modeling can begin with the assessment of fundamental properties. For example, computational tools like SwissADME can predict physicochemical characteristics, lipophilicity, aqueous solubility, and pharmacokinetic attributes (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) before a compound is even synthesized. researchgate.net This allows researchers to prioritize candidates with favorable drug-like properties.

For exploring biological activity, Quantitative Structure-Activity Relationship (QSAR) studies can be developed. This involves synthesizing a library of analogues of 2-Heptanone, 1-(2-pyridinyl)-, experimentally measuring their biological activity, and then creating a statistical model that correlates specific structural features with that activity. This model can then be used to predict the potency of new, virtual compounds. Furthermore, advanced computational methods can model non-covalent interactions, such as the n→π* interaction observed between pyridine and ketone carbonyl groups, which can provide insight into how the molecule might bind to a biological receptor. researchgate.net

Investigation of Environmental Impact and Green Chemistry Approaches

A crucial aspect of modern chemical research is the assessment of a compound's environmental impact throughout its lifecycle. nih.gov Future studies on 2-Heptanone, 1-(2-pyridinyl)- should incorporate green chemistry principles from the initial synthesis to the final disposal. wjarr.com

The environmental credentials of any developed synthetic route should be quantitatively assessed using established green chemistry metrics. researchgate.net These metrics provide a clear measure of the sustainability of a chemical process.

| Metric | Description | Goal |

| Atom Economy | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. | Maximize the incorporation of reactant atoms into the final product. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Minimize waste generation (an ideal E-Factor is 0). |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | Reduce the overall mass of materials used in the process. |